2-phenylpyrimidine-5-carbonyl Chloride
Overview
Description
Preparation Methods
2-Phenylpyrimidine-5-carbonyl chloride can be synthesized from 2-phenylpyrimidine-5-carboxylic acid . The synthetic route typically involves the conversion of the carboxylic acid group to a carbonyl chloride group using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2-Phenylpyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives under specific conditions.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.
Scientific Research Applications
2-Phenylpyrimidine-5-carbonyl chloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, antibacterial, and antiviral properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenylpyrimidine-5-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
2-Phenylpyrimidine-5-carbonyl chloride can be compared with other similar compounds such as:
2-Phenylpyrimidine-5-carboxylic acid: The precursor to this compound, which has a carboxylic acid group instead of a carbonyl chloride group.
2-Phenylpyrimidine-5-methyl ester: A derivative with a methyl ester group, which has different reactivity and applications compared to the carbonyl chloride.
Biological Activity
2-Phenylpyrimidine-5-carbonyl chloride is a significant compound within the field of medicinal chemistry, primarily due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Synthesis
This compound is synthesized from 2-phenylpyrimidine-5-carboxylic acid through chlorination reactions. This process typically involves reagents such as thionyl chloride or oxalyl chloride, which facilitate the conversion of the carboxylic acid into the corresponding acyl chloride.
Biological Activity Overview
The compound exhibits a variety of biological activities, including:
- Antiviral Properties : Studies indicate that derivatives of this compound can inhibit viral replication, making them potential candidates for antiviral drug development.
- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells, particularly through the inhibition of specific signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in various in vitro models, suggesting its utility in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound acts as an inhibitor for various kinases and transcription factors involved in cell signaling pathways. For instance, it has been shown to inhibit NF-κB and AP-1 gene expression, which are crucial for inflammatory responses and cancer progression .
- Interaction with Cellular Targets : The electrophilic nature of the carbonyl group allows it to interact with nucleophilic sites on proteins, leading to modifications that can disrupt normal cellular functions .
- Molecular Docking Studies : Computational studies have demonstrated that 2-phenylpyrimidine derivatives can effectively bind to specific receptors, enhancing their potential as therapeutic agents. These studies often utilize techniques like 3D-QSAR analysis to predict biological activity based on molecular structure .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Anticancer Studies : A study published in ACS Omega reported that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutic agents such as doxorubicin .
- Antiviral Research : In vitro assays demonstrated that certain derivatives could inhibit the replication of viruses like HIV and influenza by targeting viral enzymes essential for their life cycle.
- Anti-inflammatory Applications : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential use in managing chronic inflammatory conditions.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-phenylpyrimidine-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPJRINUUKTMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442766 | |
Record name | 2-phenylpyrimidine-5-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122774-00-9 | |
Record name | 2-phenylpyrimidine-5-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylpyrimidine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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